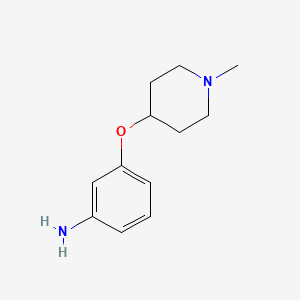

3-((1-Methylpiperidin-4-yl)oxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylpiperidin-4-yl)oxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-14-7-5-11(6-8-14)15-12-4-2-3-10(13)9-12/h2-4,9,11H,5-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMAETWBRDLVRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653476 | |

| Record name | 3-[(1-Methylpiperidin-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790667-66-2 | |

| Record name | 3-[(1-Methylpiperidin-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 3 1 Methylpiperidin 4 Yl Oxy Aniline

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 3-((1-Methylpiperidin-4-yl)oxy)aniline, the analysis primarily involves two key disconnections.

The most logical disconnection is the ether bond (C-O), which simplifies the molecule into two primary precursors: 3-Aminophenol (B1664112) and a suitable derivative of 1-Methylpiperidin-4-ol . This approach is favored due to the relative ease of forming ether bonds through nucleophilic substitution.

A secondary disconnection can be made at the piperidine (B6355638) nitrogen-methyl bond (N-C). This suggests an alternative pathway where the piperidine ring is methylated in a later step, identifying 3-((Piperidin-4-yl)oxy)aniline as a key intermediate and methylating agents as necessary reagents.

Based on this analysis, the most crucial precursors for the synthesis are:

3-Aminophenol: Provides the aniline (B41778) core and the phenolic oxygen.

1-Methylpiperidin-4-ol: The alkylating agent containing the piperidine moiety.

1-Methyl-4-piperidone (B142233): A precursor to 1-Methylpiperidin-4-ol.

4-Hydroxypiperidine: A precursor that would require subsequent N-methylation.

Development of Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be approached through several established chemical transformations. The choice of pathway often depends on precursor availability, desired purity, and scalability.

Exploration of O-Alkylation Strategies

The formation of the ether linkage via O-alkylation of 3-aminophenol is the most direct synthetic route. However, a significant challenge in the alkylation of aminophenols is achieving selectivity. umich.edu Since the amino group (–NH2) is also nucleophilic, there is a risk of forming N-alkylated and N,O-dialkylated byproducts. researchgate.net

Several strategies can be employed to favor O-alkylation:

Williamson Ether Synthesis: This classic method involves deprotonating the phenolic hydroxyl group of 3-aminophenol with a suitable base, followed by reaction with a 1-methylpiperidine (B42303) ring bearing a good leaving group at the 4-position (e.g., tosylate, mesylate, or halide). The choice of base is critical; milder bases like potassium carbonate (K2CO3) are often preferred to minimize deprotonation of the aniline nitrogen. umich.edu

Mitsunobu Reaction: This reaction allows for the coupling of an alcohol (1-methylpiperidin-4-ol) directly with the phenolic proton of 3-aminophenol under mild, neutral conditions. It typically uses a combination of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is known for its high stereospecificity and good yields but can be challenging to scale up due to reagent cost and purification issues.

Protective Group Chemistry: To eliminate N-alkylation, the amino group of 3-aminophenol can be temporarily protected with a group like acetyl or benzoyl. The protected aminophenol is then O-alkylated, and the protecting group is subsequently removed to yield the desired product. researchgate.net

Application of Reductive Amination Protocols

Reductive amination is a powerful and widely used method for forming C-N bonds and is highly relevant for synthesizing the key precursor, 1-methylpiperidin-4-ol, or for introducing the methyl group onto the piperidine ring. nih.gov

A common approach involves:

Starting with 4-hydroxypiperidine .

Reacting it with formaldehyde (B43269) in the presence of a reducing agent.

The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation.

Alternatively, biocatalytic reductive amination using engineered reductive aminase (RedAm) enzymes offers a green and highly selective method. researchgate.net This technology can directly convert a ketone, such as 1-Boc-4-piperidone, and an amine into the desired product, often with high stereoselectivity and under environmentally benign conditions. researchgate.net

Investigation of Aromatic Substitution Reactions

An alternative to O-alkylation involves forming the C-O bond through metal-catalyzed cross-coupling reactions. These methods typically couple an aryl halide or triflate with an alcohol.

Ullmann Condensation: This copper-catalyzed reaction could potentially couple 3-haloaniline (e.g., 3-bromoaniline (B18343) or 3-iodoaniline) with 1-methylpiperidin-4-ol. The reaction often requires high temperatures and the use of a stoichiometric amount of copper, though modern systems use catalytic amounts of copper with specific ligands like picolinic acid to improve efficiency. nih.gov

Buchwald-Hartwig C-O Coupling: A more modern approach uses palladium catalysts with specialized biarylphosphine ligands (e.g., BrettPhos) to couple alcohols with aryl halides under milder conditions than the Ullmann reaction. nih.gov This method offers broad functional group tolerance but requires careful exclusion of air and moisture.

These pathways are generally less direct than O-alkylation for this specific target but are valuable alternatives, particularly when dealing with complex substrates. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the primary synthetic route, the Williamson ether synthesis, is crucial for maximizing yield and minimizing impurities. Key parameters for optimization include the choice of base, solvent, temperature, and the nature of the leaving group on the piperidine electrophile.

Below is a table illustrating potential optimization parameters for the O-alkylation of 3-aminophenol with 4-tosyl-1-methylpiperidine.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome/Rationale |

|---|---|---|---|---|

| Base | K₂CO₃ (weak) | Cs₂CO₃ (stronger) | NaH (strong) | K₂CO₃ favors O-alkylation selectivity. NaH is very strong and may lead to more N-alkylation byproducts. Cs₂CO₃ often improves yields in difficult alkylations. |

| Solvent | Acetone | DMF | Acetonitrile | DMF is a polar aprotic solvent that can accelerate SN2 reactions but is harder to remove. Acetone is a good balance of reactivity and ease of handling. |

| Temperature | Reflux (56°C) | 80°C | Room Temp | Higher temperatures increase reaction rate but may also promote side reactions. Optimization aims to find the lowest effective temperature. |

| Yield (%) | ~65% | ~80% | ~50% | Hypothetical yields based on typical outcomes. Condition B is often a good starting point for optimization. |

Scale-Up Considerations for Research Material Production

Transitioning a synthetic route from a small-scale laboratory setup to the production of larger research quantities (grams to kilograms) introduces several practical challenges.

Cost and Availability: The cost-effectiveness of starting materials and reagents is paramount. Readily available precursors like 3-aminophenol and 1-methyl-4-piperidone are preferable.

Process Safety: Reagents that are hazardous on a large scale, such as sodium hydride (NaH) or pyrophoric catalysts, should be avoided. The thermal stability of the reaction must be assessed to prevent runaway reactions.

Purification: Purification by column chromatography, common in discovery labs, is often impractical for large quantities. The ideal process should yield a product that can be purified through crystallization, which is more scalable and cost-effective.

Green Chemistry: For sustainable production, routes that minimize waste, use less hazardous solvents, and operate at or near ambient temperature are preferred. Biocatalytic methods, like the use of reductive aminases, represent a significant step towards greener manufacturing. researchgate.net

Regulatory and Handling: The synthesis should ideally avoid toxic or highly regulated chemicals to simplify handling and waste disposal.

A robust scale-up synthesis would likely favor the O-alkylation route using a stable base like K2CO3 or a phase-transfer catalyst, followed by crystallization to ensure high purity of the final product.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent Selection

Traditional Williamson ether syntheses often employ polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. wikipedia.orgjk-sci.comchemistrytalk.org While effective, these solvents are often toxic and difficult to dispose of. Green chemistry encourages the use of safer, more environmentally friendly alternatives. rsc.orgresearchgate.net Research has shown that solvents like dihydrolevoglucosenone (Cyrene), derived from cellulose, can be a viable substitute for some reactions. researchgate.net Another approach is the use of ionic liquids, which are non-volatile and can often be recycled, reducing solvent waste. numberanalytics.comnih.govepa.gov For the synthesis of the target compound, exploring the use of such greener solvents could significantly reduce the environmental footprint of the process.

| Solvent | Classification | Green Chemistry Considerations |

|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | Toxic, high boiling point, difficult to remove and recycle. numberanalytics.comacs.org |

| Acetonitrile | Polar Aprotic | Volatile, toxic, though generally considered less hazardous than DMF. wikipedia.orgchemistrytalk.org |

| Dihydrolevoglucosenone (Cyrene) | Bio-based Polar Aprotic | Derived from renewable resources, biodegradable, lower toxicity profile. researchgate.net |

| Ionic Liquids | - | Low volatility, potential for recyclability, but toxicity and biodegradability can vary. numberanalytics.comnih.govepa.gov |

Energy Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for accelerating reaction rates and improving yields. orgchemres.orgsacredheart.eduresearchgate.net In the context of the Williamson ether synthesis, microwave irradiation can drastically reduce reaction times from hours to minutes. wikipedia.org This not only saves energy but can also minimize the formation of side products that may occur with prolonged heating. Applying microwave technology to the synthesis of this compound could lead to a more efficient and sustainable process.

| Heating Method | Typical Reaction Time | Energy Consumption | Potential Yield Improvement |

|---|---|---|---|

| Conventional Heating (Reflux) | 1-8 hours wikipedia.org | High | - |

| Microwave Irradiation | 5-15 minutes wikipedia.org | Low | Can increase yields from a range of 6-29% to 20-55% in some cases. wikipedia.org |

Catalysis and Reagent Choice

The choice of base and the use of catalysts can also be optimized from a green chemistry perspective. Strong bases like sodium hydride (NaH) are often used but can be hazardous. masterorganicchemistry.com Milder bases such as potassium carbonate are a safer alternative. jk-sci.com

Phase-transfer catalysis (PTC) is another green technique that can be applied to the Williamson ether synthesis. acs.orgphasetransfercatalysis.comfzgxjckxxb.comdistantreader.org A phase-transfer catalyst facilitates the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the alkyl halide, allowing the reaction to proceed under milder conditions and often with a reduction in the amount of organic solvent required. acs.orgphasetransfercatalysis.com This can lead to easier work-up procedures and reduced waste.

| System | Reagents | Green Chemistry Advantages |

|---|---|---|

| Traditional Strong Base | Sodium Hydride (NaH) | Effective but highly reactive and flammable. masterorganicchemistry.com |

| Milder Base | Potassium Carbonate (K2CO3) | Safer to handle, less hazardous. jk-sci.com |

| Phase-Transfer Catalysis | Milder base + Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide) | Allows for the use of less hazardous solvents (including water in some cases), milder reaction conditions, and can improve reaction rates. acs.orgphasetransfercatalysis.comresearchgate.net |

Waste Minimization and Atom Economy

A key principle of green chemistry is to design syntheses that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. In the Williamson ether synthesis of this compound, the main byproduct is a salt formed from the cation of the base and the leaving group. While this is an inherent part of the reaction, optimizing the reaction to achieve high yields and minimize side-product formation is crucial for improving atom economy. Furthermore, developing greener purification methods, such as crystallization over chromatography, can reduce solvent waste during product isolation. youtube.com

By systematically evaluating and optimizing these parameters—solvent, energy input, catalysts, and reagents—the synthesis of this compound can be made significantly more sustainable and environmentally responsible.

An in-depth analysis of the chemical compound this compound reveals a complex molecular architecture that can be meticulously detailed through advanced analytical techniques. This article delves into the sophisticated methods used for its structural elucidation and conformational analysis, providing a comprehensive overview of its spectroscopic and crystallographic characteristics.

Computational Chemistry and Theoretical Modeling of 3 1 Methylpiperidin 4 Yl Oxy Aniline

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While quantum chemical calculations provide insights into the static electronic structure of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational landscape and its interactions with the surrounding environment, such as a solvent. preprints.org

In Silico Prediction of Receptor Binding Modes and Ligand-Target Interactions

A primary goal in the study of bioactive molecules is to understand how they interact with their biological targets, which are typically proteins such as receptors or enzymes. ulster.ac.uk In silico methods like molecular docking and pharmacophore modeling are indispensable tools for predicting these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. preprints.org The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose.

For 3-((1-Methylpiperidin-4-yl)oxy)aniline, docking studies could be performed against a variety of potential biological targets. The results of these studies would provide hypotheses about the binding mode of the molecule, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity. For instance, the aniline (B41778) nitrogen and the ether oxygen could act as hydrogen bond acceptors, while the aromatic ring could engage in pi-stacking or hydrophobic interactions with complementary residues in the binding pocket.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Asp123, Lys45, Phe98 |

| Types of Interactions | Hydrogen bond with Asp123, Salt bridge with Lys45, Pi-stacking with Phe98 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.

Pharmacophore modeling is another important in silico technique used in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity.

By analyzing the structure of this compound and comparing it to other known active molecules for a particular target, a pharmacophore model can be developed. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules that possess the required pharmacophoric features and are therefore likely to be active. Furthermore, the pharmacophore model can guide the design of new analogs of this compound with potentially improved activity or other desirable properties.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties via Computational Approaches

There is currently no available data from computational studies predicting the ADME properties of this compound. Such an analysis would typically involve the use of various software and modeling techniques to estimate physicochemical and pharmacokinetic parameters. These predictions are valuable in early-stage drug discovery for assessing the potential of a compound to have favorable drug-like properties.

Typical Predicted ADME Parameters (Data Not Available for this compound):

| Parameter | Description | Predicted Value |

| Absorption | ||

| Water Solubility (LogS) | Predicts the solubility of the compound in water. | Data not available |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | Data not available |

| Human Intestinal Absorption (%) | Estimates the percentage of the compound absorbed from the gut. | Data not available |

| P-glycoprotein Substrate/Inhibitor | Predicts interaction with the P-gp efflux pump, affecting bioavailability. | Data not available |

| Distribution | ||

| Volume of Distribution (VDss) | Indicates the extent of a drug's distribution in body tissues versus plasma. | Data not available |

| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of the compound to cross the BBB. | Data not available |

| Plasma Protein Binding (%) | Estimates the percentage of the compound bound to plasma proteins. | Data not available |

| Metabolism | ||

| CYP450 Substrate/Inhibitor (e.g., 2D6, 3A4) | Predicts interaction with key metabolic enzymes. | Data not available |

| Excretion | ||

| Total Clearance (CL) | Predicts the rate of drug removal from the body. | Data not available |

| Renal Organic Cation Transporter (OCT2) Substrate | Predicts involvement in renal excretion. | Data not available |

Cheminformatics Analysis of Structural Diversity and Similarity to Known Bioactives

A cheminformatics analysis for this compound is not present in the surveyed literature. This type of analysis is crucial for understanding a compound's novelty and its potential biological activities by comparing its structural features to those of known bioactive molecules. Such an analysis would typically include calculations of molecular fingerprints, similarity searches against databases of known drugs and bioactive compounds, and an assessment of its placement in the chemical space. The goal is to identify potential biological targets and predict possible off-target effects based on structural similarities to other compounds with established biological profiles.

Without published studies or database entries containing this information, a detailed discussion on the structural diversity and similarity of this compound to known bioactives cannot be provided.

Preclinical Pharmacological Characterization of 3 1 Methylpiperidin 4 Yl Oxy Aniline in in Vitro and Ex Vivo Systems

Receptor Binding Affinity and Selectivity Profiling

Comprehensive searches of scientific databases and literature have not revealed any published studies detailing the receptor binding affinity and selectivity profile of 3-((1-Methylpiperidin-4-yl)oxy)aniline.

Radioligand Binding Assays for Neurotransmitter Receptors

No data from radioligand binding assays for neurotransmitter receptors involving this compound are currently available in the public domain. Therefore, its affinity for common central nervous system targets such as dopaminergic, serotonergic, adrenergic, cholinergic, or other neurotransmitter receptors remains uncharacterized.

Interactive Data Table: Radioligand Binding Affinity of this compound for Neurotransmitter Receptors

| Receptor | Radioligand | K_i (nM) | % Inhibition @ [Concentration] | Source |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

Enzyme Inhibition Studies

There are no publicly accessible studies that have evaluated the inhibitory activity of this compound against a panel of enzymes. Consequently, its potential to inhibit key enzymes relevant to drug metabolism (e.g., cytochrome P450 isoenzymes) or disease pathophysiology is unknown.

Interactive Data Table: Enzyme Inhibition Profile of this compound

| Enzyme | Substrate | IC_50 (µM) | % Inhibition @ [Concentration] | Source |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

Functional Assays in Cellular Models

No functional assay data have been published for this compound.

Reporter Gene Assays for Receptor Activation/Inhibition

Information regarding the use of reporter gene assays to determine the agonist or antagonist activity of this compound at various receptors is not available in the scientific literature.

Intracellular Signaling Pathway Modulation (e.g., cAMP, Ca2+ flux)

There are no published reports on the effects of this compound on intracellular signaling pathways, such as the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels or intracellular calcium (Ca2+) flux.

Electrophysiological Characterization in Isolated Tissue Preparations

No studies describing the electrophysiological characterization of this compound in isolated tissue preparations have been found in the public domain. Such studies would be necessary to understand its effects on ion channels and tissue excitability.

Ion Channel Modulation Studies

Specific studies detailing the effects of this compound on specific ion channels (e.g., sodium, potassium, calcium channels) are not available in the peer-reviewed literature. Research on analogous structures containing piperidine (B6355638) moieties suggests that this chemical class can interact with various ion channels. For instance, certain piperidine derivatives have been investigated for their ability to modulate ion channel activity, which is a critical aspect of their potential therapeutic effects. However, without direct experimental data on this compound, any potential ion channel activity remains speculative.

Synaptic Transmission Effects in Brain Slices

There is no published research on the effects of this compound on synaptic transmission in ex vivo brain slice preparations. This type of study would typically involve electrophysiological recordings to measure parameters such as excitatory postsynaptic potentials (EPSPs) and inhibitory postsynaptic potentials (IPSPs) to determine if the compound alters synaptic communication.

While direct data is absent, a study on a related series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides identified potent and selective inhibitors of the presynaptic choline (B1196258) transporter (CHT). nih.gov Inhibition of CHT can impact cholinergic signaling, which is a fundamental component of synaptic transmission. nih.gov This suggests that the broader structural class to which this compound belongs may have the potential to influence synaptic processes, although this has not been confirmed for the specific compound .

Cellular Uptake and Distribution Studies in Cultured Cells

No studies were identified that specifically investigated the cellular uptake and distribution of this compound in cultured cell lines. Such studies would be necessary to understand its bioavailability at the cellular level and its potential to reach intracellular targets.

Neuropharmacological Investigations in Primary Neuronal Cultures

Detailed neuropharmacological investigations of this compound in primary neuronal cultures have not been reported in the scientific literature. These types of studies are crucial for elucidating the effects of a compound on neuronal health, function, and signaling at the cellular level.

Mechanistic Biological Investigations of 3 1 Methylpiperidin 4 Yl Oxy Aniline in Preclinical Animal Models

Exploration of Central Nervous System (CNS) Activity in Rodent Models

Comprehensive searches of available scientific literature did not yield specific studies on the central nervous system effects of 3-((1-Methylpiperidin-4-yl)oxy)aniline in rodent models. While general methodologies for assessing CNS activity are well-established, data pertaining to this particular compound is not present in the reviewed sources.

Behavioral Phenotyping in Exploratory and Motor Activity Tests

There is no available data from exploratory and motor activity tests, such as open field or rotarod tests, for this compound in rodent models. nih.gov Studies on other compounds, such as N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103), have utilized such tests to evaluate their behavioral pharmacology. researchgate.netnih.gov However, these findings cannot be extrapolated to this compound due to significant structural differences.

Neurochemical Alterations in Brain Regions (e.g., Neurotransmitter Levels, Metabolite Ratios)

No studies were identified that investigated the impact of this compound on neurochemical profiles in the brain. Techniques like high-performance liquid chromatography with electrochemical detection are commonly used to measure neurotransmitters and their metabolites in various brain regions, as demonstrated in studies of other centrally acting agents. nih.govnih.gov However, such analyses have not been reported for this compound.

Investigation of Peripheral Pharmacological Effects in Relevant Animal Models

Information regarding the peripheral pharmacological effects of this compound in animal models is not available in the public domain.

Cardiovascular System Assessment in Anesthetized Rodents

No specific data from cardiovascular assessments, such as measurements of heart rate, blood pressure, or electrocardiograms in anesthetized rodents administered this compound, could be located. Standardized methods for such assessments are available and have been described for use in mice. nih.gov

Gastrointestinal Motility Studies in Rodents

There are no published studies on the effects of this compound on gastrointestinal motility in rodents. Methodologies for evaluating gastrointestinal transit are established in mice and rats, but have not been applied to investigate this specific compound. nih.govnih.govresearchgate.net

Gene Expression and Proteomic Analysis in Tissues from Animal Models

No data exists on gene expression or proteomic changes in tissues from animal models following treatment with this compound. While proteomic analyses have been conducted on other aniline (B41778) derivatives, such as 3,4-dichloroaniline, in other biological models, these results are not applicable to the compound . ufc.br

Histopathological and Immunohistochemical Assessments of Target Tissues (Mechanistic Focus)

Comprehensive searches for publicly available scientific literature and research data have yielded no specific information regarding mechanistic histopathological and immunohistochemical assessments of this compound in preclinical animal models.

While general information exists on the synthesis and potential pharmacological activities of broader classes of compounds such as piperidine (B6355638) and aminophenol derivatives, detailed studies focusing on the tissue-level microscopic and protein-expression effects of this compound are not present in the available resources.

Therefore, the generation of an article with detailed research findings, data tables, and specific mechanistic insights as requested is not possible at this time due to the absence of relevant primary research data.

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Profiling of 3 1 Methylpiperidin 4 Yl Oxy Aniline

In Vitro Metabolic Stability and Metabolite Identificationthermofisher.com

In vitro metabolism studies are fundamental for predicting a drug's metabolic fate in the body. thermofisher.com They help to estimate hepatic clearance, identify potential drug-drug interactions (DDIs), and characterize metabolic pathways. thermofisher.comresearchgate.net These assays typically utilize liver-derived systems, such as microsomes and hepatocytes, from various preclinical species and humans to assess interspecies differences. bioivt.comevotec.com

The metabolic stability of a compound is evaluated by measuring the rate of its disappearance when incubated with a metabolically active system. nuvisan.com This provides an estimate of its intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug. researchgate.netnuvisan.com

Microsomal Stability: Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). evotec.com In a typical assay, the test compound (e.g., at a concentration of 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) from different species (human, rat, mouse, dog) at 37°C. evotec.com The reaction is initiated by adding a necessary cofactor, usually NADPH for Phase I metabolism. evotec.com Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes), and the reaction is quenched. evotec.com The concentration of the remaining parent compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). evotec.comnuvisan.com From the rate of disappearance, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. bioivt.com

Hepatocyte Incubation: While microsomes are excellent for assessing Phase I metabolism, intact hepatocytes contain both Phase I and Phase II enzymes, as well as transporters, offering a more comprehensive view of hepatic metabolism. thermofisher.combioivt.com In these studies, cryopreserved hepatocytes are incubated in suspension with the test compound. thermofisher.comnuvisan.com Samples are collected over a longer period (e.g., up to 4 hours) to capture the activity of both fast and slow metabolic pathways. thermofisher.comnuvisan.com Similar to microsomal studies, the decline in the parent compound concentration is used to determine metabolic stability parameters. nuvisan.com

Table 1: Representative Data from a Metabolic Stability Assay This table illustrates the typical parameters measured in metabolic stability studies across different species and test systems.

| Test System | Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

|---|---|---|---|

| Liver Microsomes | Human | 25 | 27.7 |

| Rat | 15 | 46.2 | |

| Dog | 35 | 19.8 | |

| Mouse | 10 | 69.3 | |

| Hepatocytes | Human | 45 | 15.4 |

| Rat | 28 | 24.8 | |

| Dog | 60 | 11.6 | |

| Mouse | 18 | 38.5 |

CYP Inhibition: The inhibition of CYP enzymes is a major cause of clinically relevant drug-drug interactions. nih.govnih.gov Assays are conducted to determine if a compound can inhibit the activity of major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). criver.com This is typically done using human liver microsomes or recombinant human CYP enzymes. nih.govcriver.com The test compound is incubated at various concentrations with a specific probe substrate for each CYP isoform. The ability of the test compound to prevent the formation of the probe substrate's metabolite is measured, and the concentration that causes 50% inhibition (IC50) is determined. criver.com Time-dependent inhibition (TDI), a more potent form of inhibition, is also assessed by pre-incubating the compound with the enzyme system before adding the probe substrate. criver.com

CYP Induction: The induction of CYP enzymes can increase the metabolism of co-administered drugs, potentially reducing their efficacy. criver.comresearchgate.net This is a slower process involving receptor-mediated gene transcription. criver.com The potential for induction is typically evaluated using cultured human hepatocytes. The cells are exposed to the test compound for an extended period (e.g., 48-72 hours), after which changes in mRNA levels (via qPCR) or the enzymatic activity of specific CYP isoforms are measured. criver.com

Table 2: Representative Data from a CYP Inhibition Assay (IC50 Values) This table shows example IC50 values (µM) for a test compound against major CYP isoforms. High values suggest a low potential for inhibition.

| CYP Isoform | IC50 (µM) | Potential for Inhibition |

|---|---|---|

| CYP1A2 | > 50 | Low |

| CYP2C9 | 28 | Low |

| CYP2C19 | 45 | Low |

| CYP2D6 | 15 | Moderate |

| CYP3A4 | > 50 | Low |

Identifying the metabolic pathways of a compound is crucial for understanding its clearance mechanisms and assessing the potential for active or reactive metabolites. frontiersin.org Following incubation with hepatocytes or microsomes, samples are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This powerful analytical technique can separate and identify the chemical structures of metabolites formed during the incubation. nih.govnih.gov For a compound like 3-((1-Methylpiperidin-4-yl)oxy)aniline, potential metabolic transformations could include N-demethylation of the piperidine (B6355638) ring, hydroxylation on the aromatic or aliphatic rings, and oxidation of the aniline (B41778) nitrogen.

Table 3: Potential Metabolites of this compound Identified via LC-MS/MS This table lists hypothetical major metabolites and the enzymatic reactions that could produce them.

| Metabolite ID | Proposed Biotransformation | Change in Mass |

|---|---|---|

| M1 | N-demethylation | -14 Da |

| M2 | Hydroxylation of aniline ring | +16 Da |

| M3 | Hydroxylation of piperidine ring | +16 Da |

| M4 | N-oxidation of piperidine nitrogen | +16 Da |

| M5 | Glucuronidation of aniline nitrogen or hydroxylated metabolite | +176 Da |

Plasma Protein Binding Determination in Preclinical Speciesnih.gov

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and clearance, as only the unbound fraction is generally considered pharmacologically active and available for metabolism and excretion. nih.gov Plasma protein binding (PPB) is determined in plasma from various species (e.g., mouse, rat, dog, human) to support the translation of preclinical data to humans. nih.gov The most common method is equilibrium dialysis, where a semi-permeable membrane separates a plasma-containing drug solution from a buffer solution. After reaching equilibrium, the concentrations in both chambers are measured to calculate the percentage of the drug bound to proteins.

Table 4: Representative Plasma Protein Binding Data This table illustrates typical plasma protein binding percentages across different species.

| Species | Plasma Protein Binding (%) | Unbound Fraction (%) |

|---|---|---|

| Human | 85.5 | 14.5 |

| Rat | 81.2 | 18.8 |

| Dog | 78.9 | 21.1 |

| Mouse | 83.4 | 16.6 |

In Vitro Permeability and Transport Studies (e.g., Caco-2, PAMPA)admescope.com

To be effective, an orally administered drug must be absorbed from the gastrointestinal tract into the bloodstream. In vitro permeability assays are used to predict this absorption. nuvisan.com

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses a compound's ability to passively diffuse across a lipid-infused artificial membrane, mimicking the gastrointestinal barrier. nih.govresearchgate.net It is a non-cell-based method that provides a rapid screen for passive permeability. nih.gov

Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that express both influx and efflux transporters (like P-glycoprotein), making it the industry standard for predicting intestinal drug permeability. admescope.comnuvisan.comnih.gov The assay measures the rate at which a compound crosses the cell monolayer in both the absorptive (apical to basolateral, A→B) and secretory (basolateral to apical, B→A) directions. nuvisan.com The results provide an apparent permeability coefficient (Papp). An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound may be a substrate for efflux transporters. nuvisan.com

Table 5: Representative Data from In Vitro Permeability Assays This table shows example results from Caco-2 permeability studies, which are used to classify a compound's absorption potential.

| Parameter | Value | Interpretation |

|---|---|---|

| Papp (A→B) (x 10⁻⁶ cm/s) | 15.0 | High Permeability, Low Efflux |

| Papp (B→A) (x 10⁻⁶ cm/s) | 18.0 | |

| Efflux Ratio | 1.2 |

Excretion Pathways in Preclinical Animal Models (e.g., Bile Duct Cannulated Rodents)

Understanding how a compound and its metabolites are eliminated from the body is crucial for a complete pharmacokinetic profile. Studies in preclinical species, typically rats, are conducted to determine the primary routes of excretion (renal vs. biliary/fecal). In a definitive study, the bile duct of the animal is cannulated, allowing for separate collection of bile, urine, and feces after administration of a radiolabeled version of the compound. The amount of radioactivity recovered in each matrix over time reveals the quantitative contribution of the renal and hepatobiliary systems to the drug's total clearance.

Table 6: Representative Data from an Excretion Study in Bile Duct Cannulated Rats This table shows a hypothetical mass balance result, indicating the percentage of the administered dose recovered in urine, bile, and feces.

| Excretion Route | % of Administered Dose Recovered (0-48h) |

|---|---|

| Urine | 65% |

| Bile | 25% |

| Feces (from non-biliary gut secretion) | 5% |

| Total Recovery | 95% |

Preclinical Research on this compound Remains Undisclosed

Despite extensive searches of publicly available scientific literature and chemical databases, specific preclinical data regarding the absorption, distribution, metabolism, and excretion (ADME) of the chemical compound this compound, particularly its tissue distribution as analyzed by quantitative whole-body autoradiography (QWBA), could not be located.

The compound, identified by the Chemical Abstracts Service (CAS) Number 790667-66-2, is a molecule of interest within medicinal chemistry, likely due to its structural motifs, such as the piperidine ring, which are common in drug development. enamine.netnih.gov The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved medications and valued for its ability to influence key pharmacokinetic properties. enamine.netresearchgate.net

Quantitative whole-body autoradiography is a critical imaging technique in preclinical drug development. qps.com It utilizes radiolabeled compounds to provide a detailed, quantitative map of their distribution and concentration within the entire body of an animal model over time. plos.orgnih.gov This information is vital for understanding a drug candidate's potential target engagement, off-target accumulation, and for predicting human dosimetry. qps.comnih.gov The process involves administering a radiolabeled version of the compound to an animal, which is then euthanized at various time points. The animal's body is frozen and sliced into thin sections, which are then exposed to a phosphor imaging plate to detect the radioactivity, revealing the precise location and concentration of the drug and its metabolites in every tissue and organ. plos.org

However, detailed searches for published studies, patents, or regulatory documents providing QWBA data for this compound were unsuccessful. This suggests that while such studies may have been conducted as part of a proprietary drug discovery program, the results have not been made public. It is common for extensive preclinical data, including ADME profiles, to remain confidential during the early stages of drug development.

While general information on the synthesis and chemical properties of related piperidine-containing molecules is available, the specific quantitative tissue distribution data required to construct a detailed analysis for this compound is not present in the public domain.

Structure Activity Relationship Sar Studies and Analog Design for 3 1 Methylpiperidin 4 Yl Oxy Aniline

Systematic Structural Modifications of the 3-((1-Methylpiperidin-4-yl)oxy)aniline Core

The core structure of this compound presents three key regions for chemical modification: the piperidine (B6355638) ring, the aniline (B41778) moiety, and the ether linker. Understanding the impact of structural changes in these regions is fundamental to elucidating the SAR.

The piperidine ring is a crucial component that can influence the molecule's interaction with biological targets through its conformation and the nature of its N-substituent.

The N-methyl group on the piperidine ring is a common feature in many biologically active compounds, often contributing to favorable pharmacokinetic properties. Altering this substituent can significantly impact activity. For instance, in studies of analogous 4-anilidopiperidine structures, modifications at this position have been shown to modulate receptor binding affinities. While direct studies on this compound are not extensively documented in the public domain, SAR from related series suggests that the size and basicity of the N-substituent are critical.

The conformational rigidity of the piperidine ring also plays a significant role. The chair conformation is generally the most stable, but introducing constraints can lock the molecule into a specific orientation that may be more or less favorable for binding to a target. Studies on conformationally constrained analogs of other piperidine-containing compounds have shown that restricting the rotation of aryl rings can lead to reduced affinity, suggesting that a degree of conformational flexibility is sometimes necessary for optimal interaction nih.gov. Computational analysis can help predict the energy barriers for different ring conformations nih.gov.

Table 1: Hypothetical Modifications to the Piperidine Ring and Predicted SAR Outcomes This table is generated based on established principles of medicinal chemistry as applied to analogous structures, not on direct experimental data for this compound.

| Modification | Rationale | Predicted SAR Impact |

|---|---|---|

| N-Substituent | ||

| N-H (demethylation) | Increase potential for H-bond donation | May increase or decrease activity depending on target requirements |

| N-Ethyl, N-Propyl | Increase lipophilicity and steric bulk | Potentially decreased activity if the binding pocket is sterically hindered |

| N-Benzyl | Introduce aromatic interactions | Could enhance binding through pi-stacking interactions |

| Ring Conformation | ||

| Introduction of a bridge | Constrain the ring conformation | May increase affinity if the constrained conformation is optimal for binding; may decrease affinity otherwise nih.gov |

| Substitution on the ring | Influence ring puckering and substituent orientation | Stereochemistry of substituents can be critical for activity |

The aniline moiety offers a versatile scaffold for introducing various substituents to probe the electronic and steric requirements of the binding site. The position and nature of these substituents can dramatically alter the compound's biological profile. Arylamines are highly reactive towards electrophilic aromatic substitution, making the synthesis of diverse analogs feasible libretexts.org.

The electronic properties of substituents on the aniline ring are of particular importance. Electron-donating groups (EDGs) like methoxy (-OCH3) or methyl (-CH3) can increase the electron density of the ring and the basicity of the amino group. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) decrease the ring's electron density. The impact of these changes is target-dependent. For example, in some series, electron-releasing substituents accelerate reactions, suggesting an electrophilic attack on the amine, while electron-withdrawing groups retard them researchgate.net.

The position of the substituent also matters. Ortho-, meta-, and para-substitution can orient the functional group into different regions of a binding pocket. In many cases, para-substitution is favored as it extends the molecule into a specific region of the receptor, while ortho-substitution may introduce steric hindrance.

Table 2: Representative Aromatic Substitutions on the Aniline Moiety and Their Potential Effects This table illustrates general principles of aromatic substitution effects on aniline derivatives.

| Substituent (Position) | Electronic Effect | Potential SAR Influence |

|---|---|---|

| Fluoro (ortho, meta, or para) | Electron-withdrawing, small size | Can alter pKa and metabolic stability; may form specific halogen bonds |

| Chloro, Bromo (para) | Electron-withdrawing, increased lipophilicity | Can enhance binding through hydrophobic interactions; may improve membrane permeability |

| Methyl (meta or para) | Electron-donating, increases lipophilicity | May provide favorable van der Waals interactions in a hydrophobic pocket |

| Methoxy (para) | Electron-donating, potential H-bond acceptor | Can form hydrogen bonds and alter electronic properties |

| Nitro (meta or para) | Strong electron-withdrawing | Can act as a hydrogen bond acceptor; significantly alters electronics |

The ether linkage between the piperidine and aniline moieties provides a degree of rotational freedom. Replacing this linker with other functional groups can alter the compound's flexibility, polarity, and hydrogen bonding capacity. Bioisosteric replacement is a common strategy in medicinal chemistry to improve pharmacokinetic or pharmacodynamic properties.

Replacing the ether oxygen with a sulfur atom to form a thioether could increase lipophilicity. An ester or amide linkage would introduce a planar, rigid unit with hydrogen bond accepting and/or donating capabilities. Shortening or lengthening the linker, for instance by introducing a methylene (B1212753) group (oxymethyl), would change the distance and relative orientation between the two ring systems. Studies on similar 4-oxypiperidine ethers have shown that replacing a flexible alkyl linker with more rigid aromatic groups can lead to higher affinity ligands, as a more restricted conformation may better fit the receptor binding site nih.gov.

Computational and Predictive SAR Modeling

Computational methods are invaluable for prioritizing the synthesis of new analogs and for gaining a deeper understanding of the SAR at a molecular level.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors that quantify various physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity).

For a series of this compound analogs, a QSAR study would involve synthesizing a diverse set of derivatives with variations in all three regions of the molecule. The biological activity of these compounds would be determined in a relevant assay, and then a statistical method, such as multiple linear regression, would be used to build a predictive model. Such models can provide insights into which properties are most important for activity and can be used to predict the activity of yet-unsynthesized compounds.

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed picture of the SAR by considering the three-dimensional properties of the molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques nih.govmdpi.comnih.gov.

In a typical 3D-QSAR study of this compound analogs, the following steps would be taken:

Molecular Modeling and Alignment: A set of active and inactive analogs would be built in silico, and their low-energy conformations would be determined. These molecules would then be aligned based on a common substructure, in this case, likely the 3-(piperidin-4-yloxy)aniline scaffold.

Calculation of Molecular Fields: For CoMFA, steric and electrostatic fields are calculated around each molecule on a 3D grid. CoMSIA uses additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Statistical Analysis: Partial least squares (PLS) regression is used to correlate the variations in the field values with the variations in biological activity. This results in a 3D-QSAR model that can be statistically validated.

Contour Map Visualization: The results of the PLS analysis are visualized as 3D contour maps. These maps highlight regions in space where specific properties are predicted to be favorable or unfavorable for activity. For example, a green contour in a CoMFA steric map would indicate that bulky substituents are favored in that region, while a yellow contour would indicate that they are disfavored.

These contour maps provide a powerful visual guide for designing new analogs with improved activity. For instance, if a blue contour (indicating favorability for positive charge) appears near the aniline nitrogen, it would suggest that increasing the basicity of this group could enhance activity. Similarly, hydrophobic contour maps from a CoMSIA analysis could guide the placement of lipophilic substituents on the aniline ring. Successful CoMFA and CoMSIA models typically have high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²), indicating good predictive ability nih.govmdpi.com.

Design and Synthesis of Advanced Analogues with Improved Preclinical Profiles

The development of novel analogues of this compound has been a key focus in the pursuit of compounds with superior therapeutic potential. A significant strategy in this endeavor has been the hybridization of the 1-(methylpiperidin-4-yl)aniline pharmacophore with other chemical moieties known to interact with specific biological targets, such as protein kinases.

One notable approach involved the hybridization of a pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine scaffold with the 1-(methylpiperidin-4-yl)aniline system to develop novel inhibitors of Mer-tyrosine kinase (MERTK), a promising target in cancer therapy. researchgate.netnih.gov This rational design strategy aimed to combine the pharmacophoric features of both parent molecules to create hybrids with potent and selective inhibitory activity. The synthesis of these advanced analogues is a multi-step process. For instance, the intermediate 3-fluoro-4-(1-methylpiperidin-4-yl)aniline can be synthesized and subsequently condensed with other heterocyclic systems to yield the final hybrid compounds. nih.gov

The preclinical profiles of these newly synthesized analogues are then meticulously evaluated. This includes assessing their cytotoxic activity against various cancer cell lines and their metabolic stability. For example, a series of hybrid molecules (1K1–1K5) were evaluated for their cytotoxicity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma) cell lines. researchgate.net One of the lead compounds, IK5, demonstrated significant cytotoxic activity with IC50 values of 0.36 μM, 0.42 μM, and 0.80 μM against A549, MCF-7, and MDA-MB-231 cells, respectively. researchgate.net Furthermore, the metabolic stability of these compounds is a critical factor for their potential as drug candidates. The microsomal stability of these novel hybrids was assessed and they were found to be stable with favorable intrinsic clearance profiles. researchgate.net

Another synthetic route has been developed for a related compound, N-(4-fluorophenyl)-N-(4-((2-((4-((1-methylpiperidin-4-yl)oxy)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide, which also incorporates the (1-methylpiperidin-4-yl)oxy)aniline moiety. This highlights the modular nature of the synthesis, allowing for the exploration of diverse chemical space around this core structure. mdpi.com

The following table summarizes the preclinical data for a representative advanced analogue, IK5:

| Compound | Target Cell Line | IC50 (μM) |

| IK5 | A549 | 0.36 |

| IK5 | MCF-7 | 0.42 |

| IK5 | MDA-MB-231 | 0.80 |

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization

Ligand Efficiency (LE) normalizes the binding affinity of a compound for its target by its size, typically the number of heavy (non-hydrogen) atoms. The goal is to identify compounds that achieve high affinity with a smaller number of atoms, indicating a more efficient and potentially more specific interaction with the target.

Lipophilic Efficiency (LLE) , also known as Ligand Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. LLE helps to guide the optimization process towards compounds that achieve high potency without excessive lipophilicity, thereby improving their drug-like properties.

While specific LE and LLE data for a series of this compound analogues are not yet publicly available in comprehensive tables, the principles of these metrics are actively applied in the lead optimization of such compounds. The aim is to systematically modify the structure to enhance potency while maintaining or improving LE and LLE values. For example, structural modifications to the aniline ring or the piperidine moiety would be evaluated not only for their impact on target inhibition but also on these efficiency metrics.

The table below illustrates hypothetical data for a series of analogues, demonstrating how these metrics would be used to guide lead optimization.

| Compound | IC50 (nM) | pIC50 | Heavy Atom Count | logP | LE | LLE |

| Parent | 100 | 7.0 | 25 | 3.5 | 0.28 | 3.5 |

| Analogue A | 50 | 7.3 | 28 | 4.0 | 0.26 | 3.3 |

| Analogue B | 20 | 7.7 | 26 | 3.2 | 0.30 | 4.5 |

| Analogue C | 10 | 8.0 | 30 | 4.5 | 0.27 | 3.5 |

In this hypothetical scenario, Analogue B would be considered a promising lead for further development. Despite not being the most potent compound, it shows an improved pIC50 while also demonstrating a higher Ligand Efficiency and a significantly better Lipophilic Efficiency compared to the parent compound and other analogues. This indicates a more optimal balance of potency and drug-like properties, making it a more attractive candidate for progression in a drug discovery program.

Analytical Methodologies for Research Applications of 3 1 Methylpiperidin 4 Yl Oxy Aniline

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of synthesized compounds and for assaying the concentration of bulk material. For 3-((1-Methylpiperidin-4-yl)oxy)aniline, a reversed-phase HPLC (RP-HPLC) method is typically developed. This approach separates compounds based on their hydrophobicity.

The development of a purity and assay method involves optimizing several key parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any process impurities or starting materials. A photodiode array (PDA) detector is often employed, as it can monitor multiple wavelengths simultaneously, which is useful for detecting impurities that may have different chromophores than the parent compound. The method must be specific, linear, accurate, precise, and robust. For aniline (B41778) and its derivatives, C18 or C8 columns are commonly used with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and a buffered aqueous solution. rsc.org The use of an acidic modifier, such as formic or phosphoric acid, in the mobile phase ensures that the amine functionalities are protonated, leading to better peak shape and consistent retention times. sielc.com

Table 1: Representative HPLC Method Parameters for Purity Analysis This table is interactive. Click on the headers to learn more about each parameter.

| Parameter | Typical Value/Condition |

| Chromatography System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm (using PDA Detector) rsc.org |

| Injection Volume | 10 µL |

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Bioanalytical Quantification

For the quantification of this compound in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard. yale.edu This technique offers unparalleled sensitivity and selectivity, allowing for the detection of ng/mL or even pg/mL concentrations in complex samples like plasma or cell extracts. yale.edu A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process provides two levels of mass filtering, significantly reducing background noise and enhancing specificity. yale.edu

In vitro studies, such as metabolic stability assays in liver microsomes or cellular uptake experiments, require sensitive quantification methods. A crucial step in developing these assays is sample preparation, which aims to remove proteins and other matrix components that can interfere with the analysis. stanford.edu

The most common sample preparation technique for these applications is protein precipitation. ijpsjournal.comspectroscopyeurope.com In this procedure, a cold organic solvent, typically acetonitrile, is added to the biological sample (e.g., microsomal incubation quench, cell lysate). This causes the proteins to denature and precipitate out of the solution. nih.govchromatographyonline.com After centrifugation, the clear supernatant containing the analyte is collected and injected into the LC-MS/MS system. This method is fast, cost-effective, and requires minimal development. americanlaboratory.com

Table 2: Typical LC-MS/MS Method for Quantification in In Vitro Samples This table outlines a standard protocol for analyzing in vitro samples.

| Parameter | Typical Value/Condition |

| Sample Preparation | Protein precipitation with 3 volumes of ice-cold acetonitrile containing an internal standard. |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometer | Triple Quadrupole (e.g., AB Sciex 4000 QTRAP) yale.edu |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Monitored Transition | Precursor Ion [M+H]⁺ → Specific Product Ion |

Pharmacokinetic and biodistribution studies in preclinical models (e.g., rats, mice) are essential for evaluating a compound's absorption, distribution, metabolism, and excretion (ADME) profile. These studies require a validated bioanalytical method to quantify the compound in biofluids like plasma and in various tissue homogenates. mdpi.com

The sample preparation often involves protein precipitation due to its simplicity and high throughput, making it suitable for analyzing large sets of study samples. mdpi.com An internal standard, which is a structurally similar compound or a stable-isotope labeled version of the analyte, is added to the samples before precipitation to correct for any variability during sample processing and analysis. The method is validated for linearity, accuracy, precision, selectivity, and matrix effects to ensure reliable results. mdpi.com A dynamic range is established to cover the expected concentrations in the study, with a defined lower limit of quantification (LLOQ).

Table 3: Bioanalytical Method Parameters for Preclinical Plasma Samples This interactive table shows key validation parameters for a preclinical assay.

| Parameter | Typical Value/Condition |

| Biological Matrix | Rat Plasma |

| Sample Preparation | Protein precipitation with acetonitrile. mdpi.com |

| Internal Standard | Structurally similar compound or stable-isotope labeled analog. |

| LC System | UPLC (Ultra-Performance Liquid Chromatography) |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Dynamic Range | 1.0 – 1000 ng/mL |

| LLOQ | 1.0 ng/mL |

| Accuracy & Precision | Within ±15% (±20% at LLOQ) |

Chiral Separation Techniques for Enantiomeric Purity Analysis

While this compound itself is an achiral molecule, its derivatives or synthetic precursors may contain stereocenters. Since enantiomers can exhibit significantly different pharmacological and toxicological properties, methods for their separation and the determination of enantiomeric purity are crucial.

The primary technique for this purpose is chiral HPLC, which utilizes a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with amine functionalities. nih.gov Another common class of CSPs is based on cyclodextrins. researchgate.net The separation can be performed under normal-phase (e.g., hexane/ethanol) or reversed-phase conditions. The choice of mobile phase is critical and can significantly affect the separation, sometimes even reversing the enantiomer elution order. nih.gov Alternatively, Capillary Electrophoresis (CE) using chiral selectors like cyclodextrins added to the buffer is another powerful technique for enantiomeric separation. mdpi.com

Table 4: Common Approaches for Chiral Separation This table compares different strategies for separating enantiomers.

| Technique | Chiral Stationary Phases (Examples) | Typical Mobile Phases | Detection |

| Chiral HPLC | Immobilized Amylose Derivatives | Normal Phase: Hexane/Ethanol/Isopropanol | UV/PDA |

| Immobilized Cellulose Derivatives | Reversed Phase: Acetonitrile/Methanol/Aqueous Buffers | Mass Spectrometry | |

| Cyclodextrin-Bonded Phases researchgate.net | Polar Organic: Acetonitrile/Methanol with additives |

Stability Indicating Methods for Research Compound Storage and Handling

A stability-indicating analytical method is a validated quantitative procedure that can accurately detect a decrease in the amount of the active compound due to degradation. It must also be able to separate the intact compound from its degradation products, ensuring the method is specific. rjptonline.org The development of such a method relies on forced degradation studies, where the compound is exposed to stress conditions more severe than those it would encounter during normal handling and storage. nih.govsemanticscholar.org

These studies typically involve subjecting the compound to hydrolysis (acidic and basic), oxidation, heat, and light. rjptonline.orgnih.gov The goal is to induce partial degradation (typically 5-20%) to generate the most likely degradation products. The resulting stressed samples are then analyzed by HPLC, usually with a PDA detector, to ensure that all degradant peaks are resolved from the parent compound peak and from each other. This confirms the method's specificity and its suitability for assessing the stability of the compound over time.

Table 5: Conditions for Forced Degradation Studies This interactive table details the stress conditions used to test compound stability.

| Stress Condition | Typical Reagent/Condition | Purpose |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) at elevated temperature | To assess degradation in acidic environments. |

| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) at elevated temperature | To assess degradation in alkaline environments. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature | To evaluate susceptibility to oxidative degradation. rjptonline.org |

| Thermal Stress | Dry heat (e.g., 80 °C) | To determine stability at elevated temperatures. |

| Photolytic Stress | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²) as per ICH Q1B guidelines rjptonline.org | To assess degradation upon exposure to light. |

Early Stage Drug Discovery and Chemical Biology Considerations for 3 1 Methylpiperidin 4 Yl Oxy Aniline

Assessment as a Chemical Probe for Target Validation

A chemical probe is a small molecule used to engage a specific biological target, either in vitro or in vivo, to elucidate its function and role in disease pathways. For 3-((1-Methylpiperidin-4-yl)oxy)aniline to be considered a valuable chemical probe, it would need to be assessed against several key criteria. The primary consideration is its ability to bind to a biological target with high potency and selectivity. The journey from a simple scaffold to a validated chemical probe involves iterative cycles of design, synthesis, and biological testing.

The utility of this scaffold is evident in its incorporation into more complex molecules, such as inhibitors of Bruton's tyrosine kinase (BTK), which are crucial for B-cell development and activation. google.com For a derivative of this compound to function as a chemical probe for a target like BTK, it must not only demonstrate high affinity for the target but also selectivity against other kinases to ensure that the observed biological effects can be confidently attributed to the inhibition of the intended target.

The development process for such a probe would involve:

Target Identification: Determining the specific biological molecule(s) with which the compound interacts.

Potency and Selectivity Profiling: Establishing the concentration at which the compound elicits a biological response and its activity against a panel of related and unrelated targets.

Cellular Activity: Confirming that the compound can penetrate cell membranes and engage its target in a cellular context.

The aniline (B41778) moiety of the scaffold is a common feature in kinase inhibitors, often forming key hydrogen bond interactions within the ATP-binding pocket of the enzyme. The (1-methylpiperidin-4-yl)oxy group typically extends into a solvent-exposed region, where it can be modified to fine-tune physicochemical properties such as solubility and cell permeability without disrupting the core binding interactions.

Exploration of Polypharmacology and Off-Target Interactions (Mechanistic)

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is a critical consideration in drug discovery. researchgate.neted.ac.uk While sometimes beneficial, unintended off-target interactions are a primary cause of adverse effects. Given that the this compound scaffold is a component of many kinase inhibitors, an exploration of its polypharmacology is essential. ed.ac.uk

Kinases share structural similarities, particularly in their ATP-binding sites, making the design of highly selective inhibitors a significant challenge. A compound built upon the this compound scaffold would likely be profiled against a broad panel of kinases to determine its selectivity profile. For example, derivatives of this scaffold designed as BTK inhibitors might also show activity against other members of the TEC family of kinases or other unrelated kinases. google.com

Understanding the mechanistic basis of these off-target interactions is crucial. Computational methods, such as molecular docking, can predict potential off-targets by screening the compound against structural databases of various proteins. patsnap.com These in silico predictions must then be validated through in vitro binding or enzymatic assays. The insights gained from such studies can guide the medicinal chemistry strategy to either mitigate undesirable off-target effects or to intentionally design multi-targeted ligands for complex diseases. researchgate.net

Table 1: Considerations for Polypharmacological Assessment

| Assessment Method | Purpose | Example Application for Scaffold |

|---|---|---|

| Kinome-wide Screening | To determine the selectivity of the compound against a large panel of kinases. | A derivative of this compound would be tested against hundreds of kinases to identify potential off-target interactions. |

| In Silico Docking | To computationally predict potential binding to off-targets based on structural homology. | Docking the scaffold into the ATP-binding sites of various kinases to estimate binding affinities and identify potential off-targets. |

| Cell-based Phenotypic Screening | To observe the compound's effects on various cellular pathways and identify unexpected biological activities. | Treating different cell lines with the compound and monitoring for changes in signaling pathways, proliferation, or apoptosis. |

| Affinity Chromatography | To physically isolate binding partners of the compound from a cell lysate. | Immobilizing a derivative of the scaffold on a solid support to capture its interacting proteins for identification by mass spectrometry. |

Lead Optimization Strategies in Preclinical Research

Lead optimization is the iterative process of modifying the chemical structure of a promising hit compound to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). researchgate.netpatsnap.comnih.gov The this compound scaffold offers several positions for chemical modification to enhance these properties.

For the this compound scaffold, optimization strategies could include:

Modification of the Aniline Ring: Introducing substituents on the aniline ring can modulate the compound's electronic properties and its interactions with the target protein. For example, adding electron-withdrawing or electron-donating groups can influence the pKa of the aniline nitrogen and its hydrogen bonding capacity.

Alteration of the Piperidine (B6355638) Nitrogen: The N-methyl group on the piperidine ring is a key site for modification. Replacing the methyl group with other alkyl groups or functional groups can impact the compound's basicity, solubility, and potential for metabolic degradation.

Variation of the Ether Linkage: The ether linkage could be replaced with other linkers, such as an amine or an amide, to alter the molecule's flexibility and hydrogen bonding potential.

Table 2: Exemplary Lead Optimization Strategies and SAR Insights

| Structural Modification | Rationale | Potential Outcome |

|---|---|---|

| Substitution on the Aniline Ring | Enhance binding affinity and selectivity. | Introduction of a halogen could increase potency through specific interactions with the target. |

| Replacement of N-Methyl on Piperidine | Improve metabolic stability and solubility. | Replacing the methyl group with a cyclopropyl (B3062369) group might block a potential site of N-demethylation by cytochrome P450 enzymes. |

| Isosteric Replacement of the Ether Oxygen | Modulate physicochemical properties and synthetic accessibility. | Replacing the ether oxygen with a methylene (B1212753) group could increase lipophilicity. |

| Introduction of Chiral Centers | Optimize interactions with the target's 3D structure. | A chiral center on the piperidine ring could lead to enantiomers with significantly different potencies. |

These modifications are guided by a continuous feedback loop of chemical synthesis, biological testing, and computational modeling to achieve a balanced profile suitable for a preclinical candidate. charnwooddiscovery.com

Patent Landscape Analysis for Related Chemical Scaffolds

The patent landscape provides valuable insights into the novelty of a chemical scaffold and its potential for commercial development. An analysis of patents related to the (piperidin-4-yloxy)aniline scaffold reveals its significance in the development of kinase inhibitors for various therapeutic areas, particularly oncology. google.comnih.gov

Numerous patents filed by pharmaceutical companies describe compounds containing this core structure. These patents typically claim a generic Markush structure that encompasses a wide range of derivatives, with specific examples demonstrating their biological activity. The scope of these patents often covers the composition of matter, methods of synthesis, and their use in treating specific diseases.

For instance, patents for BTK inhibitors often feature a heterocyclic core, such as a pyrimidine (B1678525) or pyrazole, attached to the aniline nitrogen of the (piperidin-4-yloxy)aniline moiety. google.com The claims in these patents are often broad, covering various substitutions on the piperidine ring and the aniline ring to protect a wide range of potential drug candidates.

Table 3: Representative Patent Information for Related Scaffolds

| Patent Number | Assignee | Therapeutic Target(s) | General Scaffold Features |

|---|---|---|---|

| WO2012170976A2 | (Not specified in result) | Bruton's tyrosine kinase (BTK) | Pyrimidine and pyridine (B92270) compounds with piperidinyl substituents. google.com |

This analysis indicates that while the core this compound scaffold is well-explored, there may still be opportunities for innovation in terms of novel substitution patterns, new therapeutic applications, or the development of compounds with superior properties compared to existing patented molecules.

Future Research Directions and Emerging Methodologies for 3 1 Methylpiperidin 4 Yl Oxy Aniline

Application of Omics Technologies (Transcriptomics, Metabolomics) to Elucidate Downstream Effects

To achieve a comprehensive understanding of the biological impact of 3-((1-Methylpiperidin-4-yl)oxy)aniline, future research must extend beyond simple binding assays to explore its downstream effects on cellular and physiological systems. Omics technologies, such as transcriptomics and metabolomics, offer a powerful, unbiased approach to capture a snapshot of the molecular changes induced by the compound.